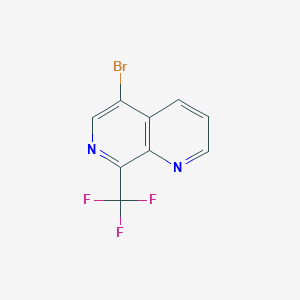
3-Fluoro-2,6-dimethoxy-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,6-dimethoxy-5-nitropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.
Méthodes De Préparation
The synthesis of 3-Fluoro-2,6-dimethoxy-5-nitropyridine involves several steps. One common method is the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Further modifications, such as methoxylation and nitration, can lead to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
3-Fluoro-2,6-dimethoxy-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Common reagents used in these reactions include tetrabutylammonium fluoride for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Fluoro-2,6-dimethoxy-5-nitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Agrochemicals: Its derivatives may have applications as pesticides or herbicides.
Proteomics Research: It is used as a specialty product in proteomics research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2,6-dimethoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine and nitro groups, which can form strong interactions with proteins and enzymes. The electron-withdrawing nature of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
3-Fluoro-2,6-dimethoxy-5-nitropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-5-nitropyridine: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
3-Fluoro-2-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic effects from the fluorine, methoxy, and nitro groups, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H7FN2O4 |
|---|---|
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
3-fluoro-2,6-dimethoxy-5-nitropyridine |
InChI |
InChI=1S/C7H7FN2O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,1-2H3 |
Clé InChI |
HHJMIWKQEQKGAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)



![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)

![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)



